(3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one
Description
(3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one is an organic compound with a complex structure that includes both hydroxyimino and imino functional groups
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-8-4-6-11(7-5-8)13-9(2)12(14-16)10(3)15/h4-7,16H,1-3H3/b13-9?,14-12- |
InChI Key |
QPGMOGVLRLHABJ-HEDBVHAZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C(C)/C(=N/O)/C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C(=NO)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with a suitable oxime derivative, followed by cyclization and further functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted compounds with different functional groups.
Scientific Research Applications
(3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-hydroxyimino-4-phenyliminopentan-2-one
- (3Z)-3-hydroxyimino-4-(4-chlorophenyl)iminopentan-2-one
- (3Z)-3-hydroxyimino-4-(4-methoxyphenyl)iminopentan-2-one
Uniqueness
(3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart specific properties that differentiate it from other similar compounds, making it valuable for certain applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
